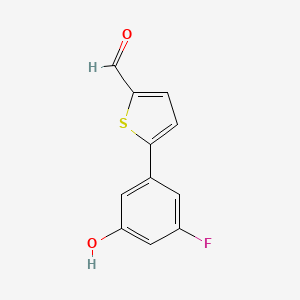
4-(2,4-Difluorophenyl)-2-fluorophenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-Difluorophenyl)-2-fluorophenol, 95% (4-2,4-DFPF-2-FP) is a synthetic compound that is widely used in scientific research due to its unique properties. It is a colorless, odorless, and crystalline solid that is soluble in water and ethanol. 4-2,4-DFPF-2-FP is a versatile compound that has been used in various applications, such as in the synthesis of a variety of materials, as a reagent in organic synthesis, and as a probe for biological systems.
科学的研究の応用
4-2,4-DFPF-2-FP has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of a variety of materials, including organic dyes, organic semiconductors, and organic photovoltaics. It has also been used as a probe in biological systems, such as in the study of protein folding and the binding of small molecules to proteins. Additionally, 4-2,4-DFPF-2-FP has been used in the study of enzyme inhibition, as it can be used to inhibit the activity of certain enzymes.
作用機序
The mechanism of action of 4-2,4-DFPF-2-FP is not fully understood. However, it is believed to interact with proteins in a similar manner to other phenolic compounds, such as tyrosine and tryptophan. It is thought to form hydrogen bonds with the amino acid side chains of proteins, which can affect the structure and activity of the protein. Additionally, 4-2,4-DFPF-2-FP is thought to interact with the hydrophobic regions of proteins, which can also affect the structure and activity of the protein.
Biochemical and Physiological Effects
4-2,4-DFPF-2-FP has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the formation of prostaglandins. Additionally, 4-2,4-DFPF-2-FP has been shown to have anti-inflammatory and antioxidant effects, as well as to inhibit the growth of certain cancer cell lines.
実験室実験の利点と制限
The advantages of using 4-2,4-DFPF-2-FP in laboratory experiments include its low cost, its availability, and its versatility. Additionally, it is relatively non-toxic, making it safe to use in a laboratory setting. The main limitation of using 4-2,4-DFPF-2-FP is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are a number of potential future directions for the use of 4-2,4-DFPF-2-FP in scientific research. For example, it could be used as a probe to study the structure and function of proteins in more detail. Additionally, it could be used to study the effects of various environmental factors, such as temperature and pH, on the structure and activity of proteins. Furthermore, it could be used to study the effects of various drugs on the structure and activity of proteins. Finally, it could be used to study the effects of various genetic mutations on the structure and activity of proteins.
合成法
4-2,4-DFPF-2-FP is synthesized by a process known as the Williamson ether synthesis. This process involves reacting a phenol with a halogenated alkyl halide in the presence of an alkoxide base. The reaction produces an ether, which is then reacted with a second alkyl halide in the presence of an alkoxide base to produce 4-2,4-DFPF-2-FP. The reaction is typically carried out in anhydrous conditions and requires a catalyst, such as an alkali metal hydroxide, to facilitate the reaction.
特性
IUPAC Name |
4-(2,4-difluorophenyl)-2-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3O/c13-8-2-3-9(10(14)6-8)7-1-4-12(16)11(15)5-7/h1-6,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAHGUILNPFAEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684217 |
Source


|
| Record name | 2',3,4'-Trifluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261961-13-0 |
Source


|
| Record name | 2',3,4'-Trifluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














